molecular formula C9H11ClN2O B587331 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride CAS No. 146979-79-5

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride

Cat. No.: B587331
CAS No.: 146979-79-5
M. Wt: 198.65
InChI Key: KWKXPNYQEVMPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. This compound is known for its unique structure, which includes a cyclopenta[c]pyrazole ring system substituted with dimethyl groups and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylcyclopentanone with hydrazine to form the cyclopenta[c]pyrazole ring system. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride functional group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Carboxylic Acids: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenyl acetate
  • 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Uniqueness

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2,6-dimethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-5-3-4-6-7(5)11-12(2)8(6)9(10)13/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKXPNYQEVMPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N(N=C12)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664844
Record name 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146979-79-5
Record name 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.